Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes two rings linked by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound .
Industrial Production Methods
the general approach involves the use of commercially available reagents and standard organic synthesis techniques to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c21-13-12-19-9-6-18(15-19)7-10-20(11-8-18)17(22)23-14-16-4-2-1-3-5-16/h1-5,21H,6-15H2 |
InChI Key |
SDAMKETVWMOYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.